molecular formula C22H22N4O2 B2762090 N,N'-Bis[2-(1H-indole-3-yl)ethyl]oxamide CAS No. 220061-08-5

N,N'-Bis[2-(1H-indole-3-yl)ethyl]oxamide

Cat. No. B2762090
CAS RN: 220061-08-5
M. Wt: 374.444
InChI Key: QSQGTEFJLKVCAS-UHFFFAOYSA-N
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Description

“N,N’-Bis[2-(1H-indole-3-yl)ethyl]oxamide” is a compound that belongs to the class of indole derivatives . Indole derivatives are a significant class of organic heterocyclic molecules and can be isolated from a variety of natural sources, including plants and microorganisms . They are known for their vast array of biological activities .


Synthesis Analysis

The synthesis of “N,N’-Bis[2-(1H-indole-3-yl)ethyl]oxamide” can be achieved through a one-pot, three-component protocol, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Molecular Structure Analysis

The molecular structure of “N,N’-Bis[2-(1H-indole-3-yl)ethyl]oxamide” is characterized by the presence of two indole rings connected by an oxamide group . The indole ring is a heterocyclic organic compound consisting of a benzene ring fused to a pyrrole ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N,N’-Bis[2-(1H-indole-3-yl)ethyl]oxamide” include Fischer indolisation and indole N-alkylation . These are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers .

Scientific Research Applications

Catalysis and Synthetic Applications

N,N'-Bis[2-(1H-indole-3-yl)ethyl]oxamide and its derivatives have been explored for their catalytic properties and applications in synthetic chemistry. Nishinaga et al. (1975) demonstrated that bis(salicylidene)ethylenediaminatocobalt(II) catalyzes the oxygenation of 3-substituted indoles, providing a model for tryptophan 2,3-dioxygenase reactions, indicating potential catalytic applications of indole derivatives in oxidative processes (Nishinaga, 1975).

Structural Chemistry and Material Science

The synthesis and structural investigation of symmetric and non-symmetric oxamides, including derivatives of this compound, reveal their stabilization by intramolecular three-center hydrogen bonding. This highlights their significance in understanding molecular structures and designing materials with specific properties (Martínez-Martínez et al., 1998).

Coordination Chemistry

The coordinating properties of N,N'-bis(coordinating group substituted)oxamides are explored for designing homo- and heterometallic species, indicating their utility in developing metal-organic frameworks and coordination complexes with tailored properties (Ruiz et al., 1999).

Polymer Science

This compound derivatives are used in the synthesis of polyurethane foams, demonstrating their role in enhancing the thermal stability and mechanical properties of polymeric materials. This application is critical for developing advanced materials with improved performance (Zarzyka, 2013).

Bioactive Molecule Development

Indole derivatives are studied for their potential bioactive properties. For instance, oxidized bis(indolyl)methane has been explored as a selective colorimetric sensor for various ions, demonstrating the utility of indole derivatives in developing sensing materials and bioactive compounds (He et al., 2006).

Future Directions

The future directions for “N,N’-Bis[2-(1H-indole-3-yl)ethyl]oxamide” could involve further exploration of its biological activities and potential applications in pharmaceuticals . Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus .

properties

IUPAC Name

N,N'-bis[2-(1H-indol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c27-21(23-11-9-15-13-25-19-7-3-1-5-17(15)19)22(28)24-12-10-16-14-26-20-8-4-2-6-18(16)20/h1-8,13-14,25-26H,9-12H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQGTEFJLKVCAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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